methyl 2-{(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate
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Overview
Description
Methyl 2-{(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a brominated benzylidene group, and a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic conditions.
Condensation Reaction: The benzylidene group is introduced through a condensation reaction between the brominated intermediate and a dimethylamino-substituted benzaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially converting them to alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols, and substitution could result in various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the creation of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the thiazolidine ring is particularly interesting due to its occurrence in several bioactive molecules.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mechanism of Action
The mechanism by which methyl 2-{(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate exerts its effects depends on its specific application. In a biological context, it might interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide
- 3-Bromo-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide
- 3-Bromo-N-(2-(2-(5-bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
What sets methyl 2-{(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the thiazolidine ring, in particular, is a distinguishing feature that can influence its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-9(15(21)23-4)19-14(20)13(24-16(19)22)8-10-5-6-12(18(2)3)11(17)7-10/h5-9H,1-4H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIWKYWRRKAMGA-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)N1C(=O)/C(=C\C2=CC(=C(C=C2)N(C)C)Br)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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